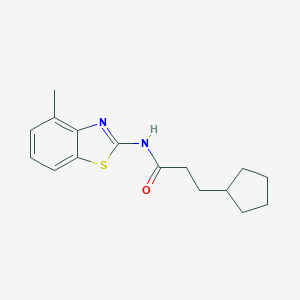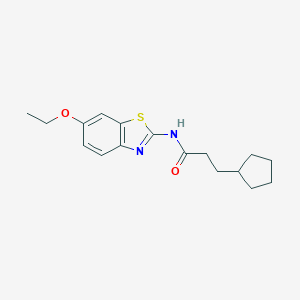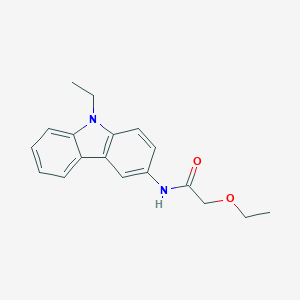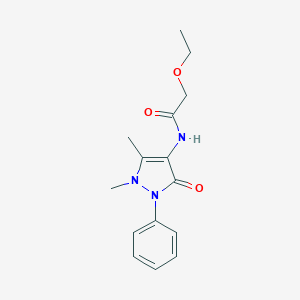
N-(4-benzoylphenyl)-2-(4-isobutylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-benzoylphenyl)-2-(4-isobutylphenyl)propanamide, commonly known as NPPB, is a chemical compound that belongs to the class of benzanilides. It is a potent inhibitor of chloride channels and has been widely used in scientific research to study the physiological and biochemical effects of chloride channel inhibition.
作用機序
NPPB inhibits chloride channels by binding to a specific site on the channel protein. This binding leads to a conformational change in the channel protein, which prevents chloride ions from passing through the channel. NPPB has been shown to be selective for certain types of chloride channels, such as the volume-regulated anion channel (VRAC) and the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.
Biochemical and Physiological Effects:
The inhibition of chloride channels by NPPB can have a wide range of biochemical and physiological effects, depending on the specific type of chloride channel and the cell or tissue type in which it is expressed. NPPB has been shown to inhibit cell volume regulation, epithelial transport, and neuronal signaling. It has also been shown to reduce the secretion of mucus in the airways of cystic fibrosis patients.
実験室実験の利点と制限
One of the major advantages of using NPPB in lab experiments is its potency and selectivity for certain types of chloride channels. This allows researchers to study the specific effects of chloride channel inhibition without affecting other ion channels or cellular processes. However, one limitation of NPPB is its potential for off-target effects, as it can also inhibit other ion channels and transporters at high concentrations.
将来の方向性
There are many future directions for research on NPPB and its effects on chloride channels. One area of interest is the development of more selective and potent inhibitors of specific types of chloride channels, which could have therapeutic potential for diseases such as cystic fibrosis and epilepsy. Another area of interest is the study of the role of chloride channels in cancer, as recent research has suggested that chloride channels may play a role in cancer cell proliferation and migration. Finally, there is a need for more research on the potential side effects and toxicity of NPPB, particularly in the context of long-term use and in vivo studies.
合成法
The synthesis of NPPB involves the reaction of 4-benzoylphenylamine with 4-isobutylbenzoyl chloride in the presence of triethylamine. The reaction is carried out in dichloromethane at room temperature, and the product is obtained after purification through column chromatography. The yield of the product is typically around 70-80%.
科学的研究の応用
NPPB is a potent inhibitor of chloride channels and has been widely used in scientific research to study the physiological and biochemical effects of chloride channel inhibition. It has been used to investigate the role of chloride channels in various biological processes, including cell volume regulation, epithelial transport, and neuronal signaling. NPPB has also been used to study the role of chloride channels in diseases such as cystic fibrosis and epilepsy.
特性
分子式 |
C26H27NO2 |
|---|---|
分子量 |
385.5 g/mol |
IUPAC名 |
N-(4-benzoylphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C26H27NO2/c1-18(2)17-20-9-11-21(12-10-20)19(3)26(29)27-24-15-13-23(14-16-24)25(28)22-7-5-4-6-8-22/h4-16,18-19H,17H2,1-3H3,(H,27,29) |
InChIキー |
PKSZQHMRCOPELP-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
正規SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethyl3-[(3-cyclopentylpropanoyl)amino]benzoate](/img/structure/B310126.png)


![3-[(Ethoxyacetyl)amino]benzoicacid](/img/structure/B310130.png)


![N-[4-(diethylamino)phenyl]-2-ethoxyacetamide](/img/structure/B310135.png)
![Ethyl 3-[(5-bromo-2-furoyl)amino]benzoate](/img/structure/B310136.png)
